An In-depth Technical Guide to 1-(4-Isopropylphenyl)ethanamine (CAS: 73441-43-7)
An In-depth Technical Guide to 1-(4-Isopropylphenyl)ethanamine (CAS: 73441-43-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Isopropylphenyl)ethanamine, with the CAS number 73441-43-7, is a primary amine that serves as a crucial building block in the synthesis of various organic compounds, particularly within the pharmaceutical industry.[1] Its structure, featuring a chiral center and a substituted aromatic ring, makes it a valuable intermediate for the development of complex molecular architectures, including active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive technical overview of its synthesis, chiral resolution, analytical characterization, and applications, aimed at professionals in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(4-Isopropylphenyl)ethanamine is fundamental for its handling, reaction optimization, and analytical method development.
| Property | Value | Source |
| CAS Number | 73441-43-7 | [4] |
| Molecular Formula | C₁₁H₁₇N | [4] |
| Molecular Weight | 163.26 g/mol | [4] |
| IUPAC Name | 1-(4-propan-2-ylphenyl)ethanamine | [4] |
| Synonyms | 1-(4-Isopropyl-phenyl)-ethylamine | [4] |
| Appearance | Solid | - |
| XLogP3-AA | 2.3 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Exact Mass | 163.136100 g/mol | [4] |
| Monoisotopic Mass | 163.136100 g/mol | [4] |
Synthesis of Racemic 1-(4-Isopropylphenyl)ethanamine
The most common and industrially scalable method for the synthesis of racemic 1-(4-Isopropylphenyl)ethanamine is through the reductive amination of 4-isopropylacetophenone. The Leuckart reaction, a classic method for this transformation, utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.[2][5]
The Leuckart Reaction: A Mechanistic Overview
The Leuckart reaction proceeds through the formation of an intermediate imine from the reaction of the ketone with ammonia (generated in situ from formamide or ammonium formate), which is then reduced by formic acid (also generated in situ).[5] The reaction is typically carried out at elevated temperatures.[5]
Caption: Generalized workflow of the Leuckart reaction for the synthesis of 1-(4-Isopropylphenyl)ethanamine.
Experimental Protocol: Leuckart Synthesis
This protocol is a representative procedure adapted from general Leuckart reaction methodologies.[5][6]
Materials:
-
4-Isopropylacetophenone
-
Ammonium formate
-
Benzene (for extraction)
-
Concentrated Hydrochloric Acid
-
50% Sodium Hydroxide solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 4-isopropylacetophenone and an excess of ammonium formate (e.g., a 4:1 molar ratio of ammonium formate to ketone).
-
Heat the mixture gradually. The reaction typically initiates around 150-160°C, evidenced by foaming.[5] Maintain the temperature at 180-185°C for several hours.[5] During this period, water and unreacted starting materials may distill off.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture and add water to dissolve the excess ammonium formate and formamide.
-
The crude N-formyl derivative will separate as an oil. Extract the aqueous layer with benzene to recover any dissolved product.
-
Combine the organic layers and add concentrated hydrochloric acid. Heat the mixture to distill off the benzene and then reflux for approximately one hour to hydrolyze the formamide.
-
Cool the acidic solution and extract with benzene to remove any unreacted ketone.
-
Make the aqueous layer strongly basic with a 50% sodium hydroxide solution to liberate the free amine.
-
Extract the amine with a suitable organic solvent (e.g., ether or dichloromethane), dry the organic extract over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 1-(4-isopropylphenyl)ethanamine.
-
Purify the product by vacuum distillation.
Chiral Resolution of 1-(4-Isopropylphenyl)ethanamine
Due to the presence of a stereocenter, 1-(4-Isopropylphenyl)ethanamine exists as a pair of enantiomers. For many pharmaceutical applications, a single enantiomer is required.[7] Diastereomeric salt crystallization is a widely used and scalable method for resolving racemic amines.[7][8] This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[7]
Caption: Workflow for the chiral resolution of 1-(4-Isopropylphenyl)ethanamine via diastereomeric salt formation.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
This protocol is based on general procedures for the resolution of chiral amines using tartaric acid.[9][10]
Materials:
-
Racemic 1-(4-Isopropylphenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium Hydroxide solution
-
Ether (or other suitable extraction solvent)
-
Water
Procedure:
-
Dissolve L-(+)-tartaric acid in methanol in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.
-
Slowly add the racemic 1-(4-isopropylphenyl)ethanamine to the tartaric acid solution. An exothermic reaction will occur.
-
Allow the solution to cool to room temperature and then let it stand undisturbed for an extended period (e.g., overnight) to allow for the crystallization of one of the diastereomeric salts.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
-
To improve the enantiomeric purity, the collected salt can be recrystallized from fresh methanol.
-
To recover the free amine, dissolve the diastereomerically pure salt in water and add 50% sodium hydroxide solution until the solution is strongly basic.
-
The free amine will separate as an oil. Extract the amine with ether, dry the ethereal solution over anhydrous sodium sulfate, and remove the ether under reduced pressure to yield the enantiomerically enriched 1-(4-isopropylphenyl)ethanamine.
-
The other enantiomer can be recovered from the mother liquor of the initial crystallization by a similar basification and extraction procedure.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of 1-(4-Isopropylphenyl)ethanamine.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the number and types of protons and their connectivity. For 1-(4-isopropylphenyl)ethanamine, characteristic signals would include those for the aromatic protons, the methine proton of the ethylamine side chain, the methyl group of the ethylamine side chain, the methine proton of the isopropyl group, and the two methyl groups of the isopropyl group. The integration of these signals would correspond to the number of protons in each environment.[11]
-
¹³C NMR: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.[12] For this compound, distinct signals are expected for the aromatic carbons (some of which may be equivalent due to symmetry), the chiral methine carbon, the methyl carbon of the ethylamine group, the methine carbon of the isopropyl group, and the methyl carbons of the isopropyl group.[13][14]
Infrared (IR) Spectroscopy:
The IR spectrum is useful for identifying the functional groups present. Key absorptions for 1-(4-isopropylphenyl)ethanamine would include:
-
N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.[15]
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight (163.26).[17] Common fragmentation patterns for similar amines often involve the loss of the methyl group or cleavage of the bond between the chiral carbon and the aromatic ring.
Chromatographic Analysis
Purity Determination:
Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable column and detector (e.g., FID for GC or UV for HPLC) can be used to determine the chemical purity of the synthesized amine.
Enantiomeric Excess (e.e.) Determination:
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of the resolved amine.[18][19]
Illustrative Chiral HPLC Method:
This is a general method that would require optimization for this specific compound.[19][20]
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) is often a good starting point for the separation of chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Column Temperature: Usually ambient or slightly elevated (e.g., 25-40 °C).
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Applications in Drug Development
1-(4-Isopropylphenyl)ethanamine and its enantiomers are valuable intermediates in the synthesis of a variety of pharmaceutical compounds.[2] The presence of a primary amine allows for a wide range of chemical modifications, making it a versatile starting material for the construction of more complex molecules. Chiral amines, in particular, are frequently incorporated into the structures of APIs where stereochemistry is critical for pharmacological activity.[1][7] For instance, similar chiral phenylethylamine derivatives are key components in the synthesis of certain drugs targeting the central nervous system.[21]
Safety and Handling
1-(4-Isopropylphenyl)ethanamine is classified as a hazardous substance.[4] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
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